molecular formula C7H5Br2Cl B178019 4-Bromo-2-(bromomethyl)-1-chlorobenzene CAS No. 149965-41-3

4-Bromo-2-(bromomethyl)-1-chlorobenzene

Cat. No. B178019
M. Wt: 284.37 g/mol
InChI Key: LARDKFQCEKGHTB-UHFFFAOYSA-N
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Patent
US07994196B2

Procedure details

An aqueous hydrobromide acid solution (2 M, 2 ml) was added to 5-bromo-2-chlorobenzyl alcohol (Aldrich Co., 1 g), and the mixture was stirred with heating at 70° C. for 1 hr. After completion of the reaction, the mixture was extracted three times with diethyl ether. The organic layer was dried and the solvent was evaporated under reduced pressure to give 5-bromo-2-chlorobenzylbromide (1.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[Br:2][C:3]1[CH:4]=[CH:5][C:6]([Cl:11])=[C:7]([CH:10]=1)[CH2:8]O>>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([Cl:11])=[C:7]([CH:10]=1)[CH2:8][Br:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(CO)C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(CBr)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.